4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
The compound “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” likely contains a morpholine group, which is a common motif in many biologically active compounds . Morpholine is a heterocyclic amine known for its versatility and reactivity.
Synthesis Analysis
While specific synthesis methods for “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” are not available, morpholine derivatives are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A recent study described the synthesis of substituted morpholines through a sequence of coupling, cyclization, and reduction reactions .
Molecular Structure Analysis
The molecular structure of “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” can be inferred from related compounds. Morpholine contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Chemical Reactions Analysis
The chemical reactivity of morpholine-containing compounds has been explored in various studies. For example, acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles resulted in substituted benzoic acids .
Scientific Research Applications
Catalytic Reactions and Synthesis
Direct catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins have been facilitated by similar compounds, showcasing their utility in synthesizing chiral, nonracemic 3,4-disubstituted pyrrolidines with good yields and high selectivity (Betancort & Barbas, 2001). This indicates the potential of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde in asymmetric synthesis and its role in producing compounds with significant enantioselectivity.
Supramolecular Chemistry
In supramolecular chemistry, derivatives of 1H-pyrrole-2-carbaldehyde have been used to synthesize receptors that exhibit high affinity for anions, such as dihydrogenphosphate and pyrophosphate, in organic solvents (Deliomeroglu, Lynch, & Sessler, 2014). This showcases the ability of such compounds to act as building blocks for creating molecules with specific binding properties, hinting at the potential for 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde to contribute to the development of new materials for sensing and separation technologies.
Material Science and Magnetic Properties
In material science, the synthesis of high nuclearity barrel-like single molecule magnets using ligands derived from similar compounds demonstrates the application of these molecules in developing materials with unique magnetic properties (Giannopoulos et al., 2014). The creation of such materials could have implications for data storage, quantum computing, and advanced electronics.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-5-9(6-11-10)7-12-1-3-14-4-2-12/h5-6,8,11H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUVWAXOLMNRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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